molecular formula C15H15N3O6S B2864191 Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate CAS No. 338423-44-2

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B2864191
CAS No.: 338423-44-2
M. Wt: 365.36
InChI Key: YMQVOQRNZOIUCX-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is a synthetic organic compound known for its multifaceted applications in both scientific research and industrial processes. Its intricate molecular structure, featuring a combination of methoxy, nitrophenoxy, and pyrimidinyl functional groups, enables its involvement in a diverse array of chemical reactions and makes it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate typically involves a multi-step process:

  • Sulfanylation: Begins with the introduction of a sulfanyl group to a pyrimidine derivative under controlled conditions. Common reagents include sulfur-containing compounds.

  • Nitration

  • Esterification: Finally, esterification occurs, converting the compound into its ethyl ester form using ethanol and a suitable catalyst.

Industrial Production Methods: : Industrial production methods mirror these steps but on a larger scale, often employing continuous flow reactors for consistent yields and process efficiency. Solvent recycling and automated control systems ensure the safe and cost-effective manufacture of this complex molecule.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is versatile in its reactivity:

  • Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, transforming it into sulfoxide or sulfone derivatives.

  • Reduction: Commonly involves hydrogenation reactions, often catalyzed by palladium, resulting in the reduction of the nitro group.

  • Substitution: Involves replacing functional groups within the molecule, facilitated by nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions: : Reagents such as nitric acid for nitration, ethanol for esterification, and various oxidizing or reducing agents for specific transformations are integral. Conditions vary from acidic to basic environments, typically requiring precise temperature control and inert atmospheres to prevent undesired side reactions.

Major Products: : The primary products include sulfoxides, sulfones, nitro-reduced derivatives, and substituted analogs, each valuable in its own right for further research or application.

Scientific Research Applications

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is extensively used in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

  • Biology: : Employed in the creation of bioactive compounds for drug discovery and biochemical pathway analysis.

  • Medicine: : A critical intermediate in the development of pharmaceuticals targeting specific cellular mechanisms or disease pathways.

  • Industry: : Used in the production of dyes, agrochemicals, and materials science for creating advanced materials with desired properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Molecular Targets: : Often enzymes or receptors where the functional groups of the compound can form reversible or irreversible bonds.

  • Pathways Involved: : Depending on the application, it can modulate biochemical pathways, inhibit or activate enzyme activity, or participate in signaling cascades essential for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[5-methoxy-4-(4-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

  • Ethyl 2-{[5-ethoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

  • Ethyl 2-{[5-methoxy-4-(3-nitrophenyl)-2-pyrimidinyl]sulfanyl}acetate

Uniqueness: : Its uniqueness lies in the specific combination of methoxy, nitrophenoxy, and pyrimidinyl groups, which confer unique reactivity and biological activity compared to similar molecules. This makes it a preferred choice in targeted synthetic and research applications.

Properties

IUPAC Name

ethyl 2-[5-methoxy-4-(3-nitrophenoxy)pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-3-23-13(19)9-25-15-16-8-12(22-2)14(17-15)24-11-6-4-5-10(7-11)18(20)21/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVOQRNZOIUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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